3-(1-Tosylpiperidin-2-yl)pyridin-2-amine

Beschreibung

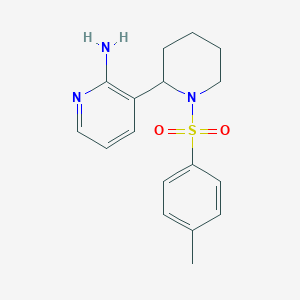

3-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with an amine group at position 2 and a 1-tosylpiperidin-2-yl moiety at position 3. Its molecular formula is C₁₇H₂₁N₃O₂S, with a molecular weight of 331.43 g/mol . The tosyl (p-toluenesulfonyl) group attached to the piperidine ring introduces steric bulk and electron-withdrawing characteristics, which may influence solubility, stability, and intermolecular interactions. This compound is primarily utilized as a building block or intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules .

Eigenschaften

Molekularformel |

C17H21N3O2S |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C17H21N3O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3,(H2,18,19) |

InChI-Schlüssel |

YRXCHCOFYLGCDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(1-Tosylpiperidin-2-yl)pyridin-2-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie TBHP oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Hilfe von Hydrierung oder anderen Reduktionsmitteln durchgeführt werden.

Substitution: Die Tosylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: TBHP in Gegenwart von Iod (I2) als Katalysator.

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator.

Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um die Tosylgruppe zu ersetzen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu einem Sulfonderivat führen, während die Reduktion eine de-tosylierte Amin produzieren kann.

Wissenschaftliche Forschungsanwendungen

3-(1-Tosylpiperidin-2-yl)pyridin-2-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es dient als Baustein für die Synthese pharmazeutischer Verbindungen, insbesondere solcher, die auf neurologische Erkrankungen abzielen.

Organische Synthese: Die Verbindung wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Materialwissenschaft: Sie kann in Polymere und andere Materialien eingearbeitet werden, um deren Eigenschaften zu verbessern.

Wirkmechanismus

Der Wirkmechanismus von 3-(1-Tosylpiperidin-2-yl)pyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Tosylgruppe kann die Fähigkeit der Verbindung verbessern, an Enzyme oder Rezeptoren zu binden und so deren Aktivität zu modulieren. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Tosylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: TBHP in the presence of iodine (I2) as a catalyst.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a de-tosylated amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine, in cancer therapy. These compounds exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, some derivatives have shown improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

Pain Management

The compound has been investigated for its role as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. Research indicates that derivatives with similar structures can exhibit analgesic effects in models of nociceptive and neuropathic pain . The design of such ligands aims to enhance therapeutic efficacy while minimizing side effects associated with conventional analgesics.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways. Key methods include:

- Microwave-Assisted Synthesis : This method allows for rapid formation of nitrogen-containing heterocycles from simple precursors under mild conditions, yielding high purity products .

- Aza-Prins Cyclization : Utilizing catalysts like aluminum chloride enables the formation of piperidine derivatives from homoallylic amines and carbonyl compounds, facilitating the introduction of the tosyl group .

These synthetic strategies not only enhance yield but also allow for the exploration of structural variations that can optimize biological activity.

Histamine H3 Receptor Antagonists

A series of compounds structurally related to this compound have been evaluated for their affinity towards histamine H3 receptors. These studies have demonstrated that modifications in the piperidine core can significantly affect receptor binding and biological activity, paving the way for new analgesic agents .

Inhibition of Tankyrase

Research has identified piperidine-based compounds as potential inhibitors of tankyrase enzymes, which are involved in Wnt signaling pathways linked to cancer progression. Compounds similar to this compound have been shown to disrupt this signaling cascade, suggesting their utility in cancer treatment strategies targeting Wnt-related pathways .

Wirkmechanismus

The mechanism of action of 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tosyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Substituted Piperidine/Piperazine Derivatives

Key Observations :

- The tosyl group in the target compound provides steric hindrance and sulfonyl-mediated hydrogen bonding, which could enhance binding affinity in enzyme active sites compared to smaller substituents like isobutyl .

- Piperazine-containing analogs (e.g., 3-(4-Methylpiperazin-1-yl)pyridin-2-amine ) exhibit higher solubility due to the basic nitrogen in piperazine, whereas the tosyl group may reduce aqueous solubility .

Pyridin-2-amine Derivatives with Aromatic/Ether Substituents

Key Observations :

Kinase Inhibitor Analogs

Key Observations :

- Crizotinib shares a pyridin-2-amine core but incorporates a pyrazole ring and dichlorophenyl group for target specificity. Its higher molecular weight correlates with optimized pharmacokinetics for clinical use .

- The target compound’s tosylpiperidine group may serve as a precursor for introducing bulkier pharmacophores in kinase inhibitor development .

Biologische Aktivität

The compound 3-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a piperidine-based derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound includes a pyridine ring substituted with a tosylpiperidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Key Structural Features:

- Pyridine Ring : Known for its role in various pharmacological activities.

- Tosyl Group : Enhances solubility and stability, potentially influencing biological interactions.

Antimicrobial Activity

A study highlighted the antimicrobial properties of derivatives similar to This compound , showcasing its effectiveness against various bacterial strains. The compound was tested against gram-negative and gram-positive bacteria, demonstrating significant antibacterial activity.

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| This compound | S. typhi | 10 |

Pain Management

Research into dual receptor ligands has shown that compounds structurally related to This compound can act on histamine H3 and sigma receptors, indicating potential use in pain management. One study reported that piperidine derivatives exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting similar applications for our compound .

The biological activity of This compound can be attributed to its ability to interact with various receptors:

- Histamine Receptors : Modulation of histamine H3 receptors may lead to analgesic effects.

- Sigma Receptors : These receptors are implicated in pain pathways, and their antagonism can enhance analgesic efficacy .

Study on Antimicrobial Efficacy

A recent study synthesized derivatives of aminopyridine, including compounds similar to This compound , and evaluated their antimicrobial activity against several pathogens. The study utilized standard methods for assessing antimicrobial efficacy, revealing significant results against common bacterial strains .

Analysis of Pain Relief Mechanisms

In another investigation, piperidine-based compounds were assessed for their ability to alleviate pain through dual targeting of histamine H3 and sigma receptors. The findings suggested that these compounds could offer a novel approach to treating chronic pain conditions, with implications for the development of new analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.